

A Comprehensive Technical Guide to 5-Bromo-3-chloro-2-fluorotoluene

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Compound of Interest

Compound Name: 5-Bromo-3-chloro-2-fluorotoluene

Cat. No.: B3059696

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **5-Bromo-3-chloro-2-fluorotoluene**, a polysubstituted aromatic compound with significant potential in various fields of chemical research and development. This document covers its nomenclature, physicochemical properties, synthesis, and reactivity. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in synthetic organic chemistry, medicinal chemistry, and materials science.

Introduction

5-Bromo-3-chloro-2-fluorotoluene is a halogenated derivative of toluene. As an aryl halide, its structural complexity and the presence of multiple reactive sites make it a valuable building block in the synthesis of more complex molecules.^[1] The arrangement of bromo, chloro, and fluoro substituents on the toluene core offers unique electronic and steric properties, influencing its reactivity and potential applications in the design of novel pharmaceuticals, agrochemicals, and specialty materials. This guide aims to consolidate the available technical data on this compound, providing a foundation for its further investigation and application.

Nomenclature and Structure

The nomenclature of this compound can be approached in two ways under IUPAC guidelines. When considering toluene as the parent structure, the methyl group is assigned to the first position of the benzene ring. The substituents are then numbered accordingly and listed alphabetically.

Alternatively, a more systematic IUPAC name is derived by treating the compound as a substituted benzene. In this case, the ring is numbered to give the lowest possible locants to all substituents, with alphabetical order taking precedence in cases of ambiguity.

- Common IUPAC Name: **5-Bromo-3-chloro-2-fluorotoluene**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Systematic IUPAC Name: 5-Bromo-1-chloro-2-fluoro-3-methylbenzene[\[4\]](#)
- CAS Number: 1160574-49-1[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Formula: C₇H₅BrClF[\[4\]](#)
- SMILES: CC1=C(F)C(Cl)=CC(Br)=C1[\[4\]](#)
- InChI Key: QPVLYXFDAOPVFQ-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

Due to its status as a specialized research chemical, extensive experimental data for **5-Bromo-3-chloro-2-fluorotoluene** is not widely available in public literature.[\[1\]](#) The following table summarizes key physicochemical properties, including both reported and predicted values, to provide a comprehensive profile of the compound.

Property	Value	Source
Molecular Weight	223.47 g/mol	[1][4]
Appearance	Predicted: Solid or Low Melting Solid	[1]
Purity	≥95% (as commercially available)	[4]
XlogP (Predicted)	3.7	[1]
Boiling Point (Predicted)	223.5 ± 35.0 °C	[5]
Density (Predicted)	1.618 ± 0.06 g/cm ³	[5]
Flash Point (Predicted)	89.0 ± 25.9 °C	[5]

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Bromo-3-chloro-2-fluorotoluene** is not readily available in peer-reviewed literature. However, based on its structure, the following characteristic spectral features can be predicted:

- ¹H NMR:** The spectrum would be expected to show a singlet for the methyl protons and signals in the aromatic region for the two remaining aromatic protons. The coupling patterns of the aromatic protons would be influenced by the adjacent halogen substituents.
- ¹³C NMR:** The spectrum would display signals for the methyl carbon and the seven aromatic carbons. The chemical shifts of the aromatic carbons would be significantly influenced by the electronegativity and position of the halogen substituents.
- Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.

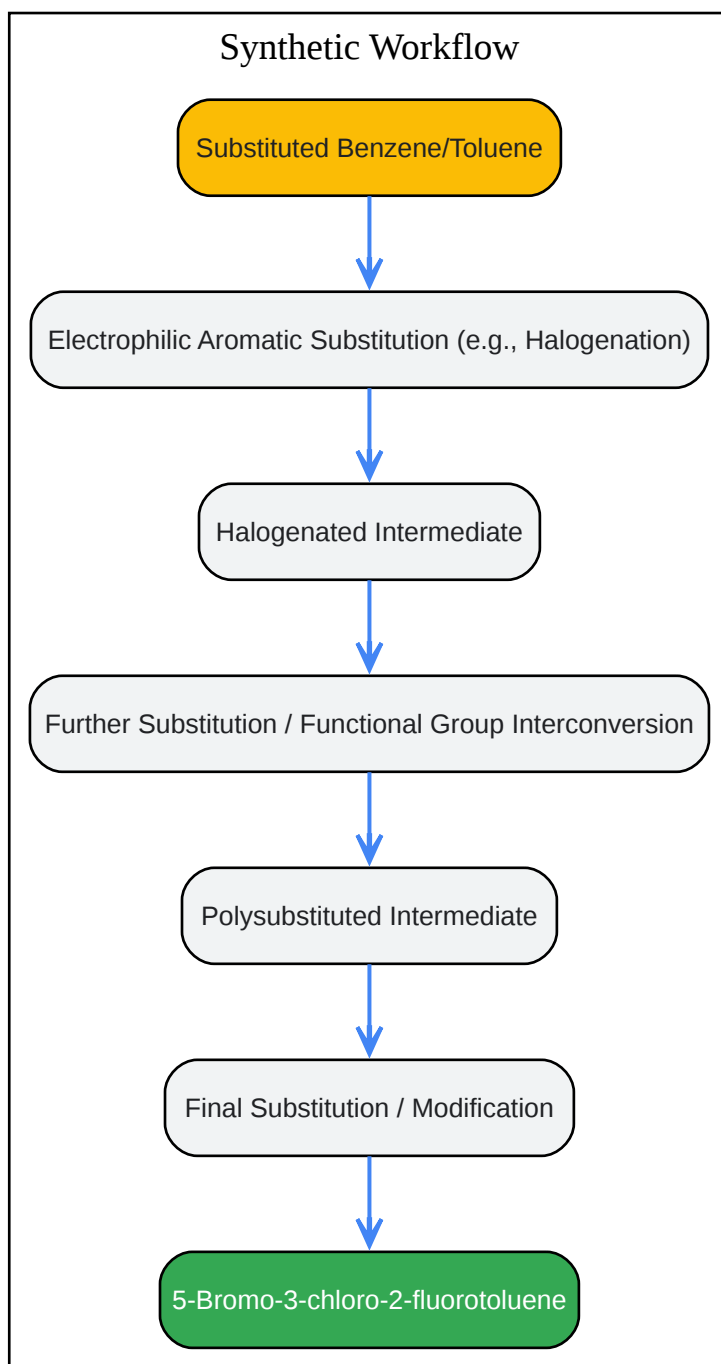
Synthesis and Reactivity

The synthesis of polysubstituted toluenes like **5-Bromo-3-chloro-2-fluorotoluene** typically involves multi-step synthetic routes. While specific protocols for this exact isomer are not widely

published, general strategies for the synthesis of similar compounds can be inferred. These often involve electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation on appropriately substituted precursors. The sequence of these reactions is crucial to achieve the desired regiochemistry, governed by the directing effects of the existing substituents.

A plausible synthetic approach could involve the strategic introduction of the halogen atoms onto a toluene or a substituted benzene precursor, followed by functional group interconversions.

Below is a conceptual workflow for the synthesis of a polysubstituted benzene, which illustrates the logical steps that could be adapted for the synthesis of **5-Bromo-3-chloro-2-fluorotoluene**.



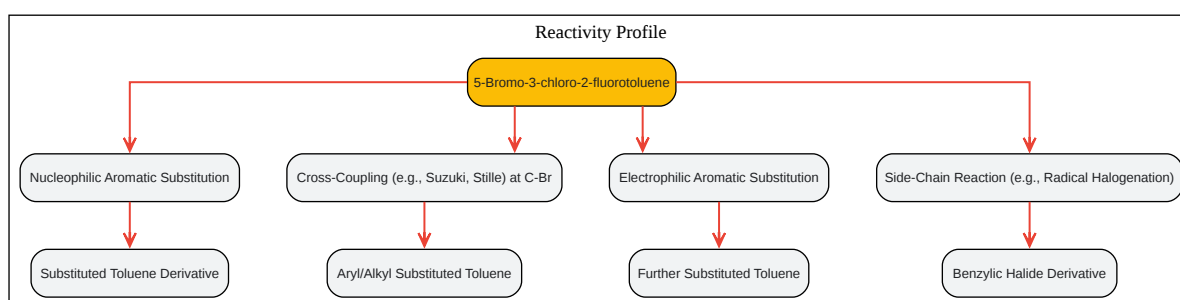
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Caption: Conceptual workflow for the synthesis of **5-Bromo-3-chloro-2-fluorotoluene**.

The reactivity of **5-Bromo-3-chloro-2-fluorotoluene** is dictated by the interplay of its various functional groups. The aromatic ring is activated by the methyl group and deactivated by the halogens towards electrophilic substitution. The positions of the halogens also create multiple

sites for potential nucleophilic aromatic substitution, particularly if activated by a strongly electron-withdrawing group. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, providing a versatile handle for the introduction of new carbon-carbon bonds. The methyl group can also be a site for radical halogenation under appropriate conditions.

The following diagram illustrates the potential reaction pathways for this molecule.



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Caption: Potential reaction pathways for **5-Bromo-3-chloro-2-fluorotoluene**.

Applications in Research and Development

As a polysubstituted aromatic compound, **5-Bromo-3-chloro-2-fluorotoluene** holds promise as a key intermediate in the synthesis of complex organic molecules. Its utility is particularly envisioned in:

- **Drug Discovery:** Serving as a scaffold or building block for the synthesis of novel pharmaceutical agents. The specific substitution pattern can be crucial for modulating the biological activity and pharmacokinetic properties of a lead compound.

- **Agrochemicals:** As a precursor for new pesticides and herbicides, where the halogen substituents can enhance efficacy and stability.
- **Materials Science:** In the development of specialty polymers, liquid crystals, and other organic materials where the unique electronic and steric properties of the molecule can be exploited.

Safety and Handling

As with all halogenated organic compounds, **5-Bromo-3-chloro-2-fluorotoluene** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For specific safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

5-Bromo-3-chloro-2-fluorotoluene is a specialized chemical with significant potential for a range of applications in scientific research and development. This guide has provided a summary of its key properties and potential synthetic and reactive pathways. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its full potential as a versatile building block in organic synthesis.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Bromo-3-chloro-2-fluorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3059696#iupac-name-for-5-bromo-3-chloro-2-fluorotoluene]

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